

Comparative Guide to 4-Oxopiperidine-1-carboxamide and its Alternatives in Experimental Research

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Compound of Interest

Compound Name: **4-Oxopiperidine-1-carboxamide**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental reproducibility and performance of **4-oxopiperidine-1-carboxamide** and its common alternatives. The information is intended to assist researchers in selecting the most suitable scaffold for their drug discovery and development projects. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key synthetic methodologies are provided.

Introduction

The 4-oxopiperidine core is a valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. The nature of the substituent at the 1-position of the piperidine ring significantly influences the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on **4-oxopiperidine-1-carboxamide** and compares it with other frequently used N-substituted 4-oxopiperidine analogs, including N-acyl, N-sulfonyl, N-alkyl, and N-aryl derivatives.

Physicochemical Properties of 4-Oxopiperidine Scaffolds

The choice of the N-substituent on the 4-oxopiperidine ring plays a crucial role in modulating properties such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA). These

parameters, in turn, affect a compound's solubility, permeability, and overall drug-like characteristics.

| Compound | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|--|----------------------|--|----------------------------|----------------|
| 4-Oxopiperidine-1-carboxamide | -C(O)NH ₂ | C ₆ H ₁₀ N ₂ O ₂ | 142.16 | 306976-42-1[1] |
| Ethyl 4-oxopiperidine-1-carboxylate | -C(O)OEt | C ₈ H ₁₃ NO ₃ | 171.19 | 29976-53-2[2] |
| tert-Butyl 4-oxopiperidine-1-carboxylate | -C(O)OtBu | C ₁₀ H ₁₇ NO ₃ | 199.25 | 79099-07-3[3] |
| Benzyl 4-oxopiperidine-1-carboxylate | -C(O)OBn | C ₁₃ H ₁₅ NO ₃ | 233.26 | 19099-93-5[4] |
| N-Acetyl-4-piperidone | -C(O)CH ₃ | C ₇ H ₁₁ NO ₂ | 141.17 | 32161-06-1[5] |
| N-Benzoyl-4-piperidone | -C(O)Ph | C ₁₂ H ₁₃ NO ₂ | 203.24 | Not Available |
| N-Phenyl-4-piperidone | -Ph | C ₁₁ H ₁₃ NO | 175.23 | Not Available |
| N-Benzyl-4-piperidone | -CH ₂ Ph | C ₁₂ H ₁₅ NO | 189.25 | Not Available |

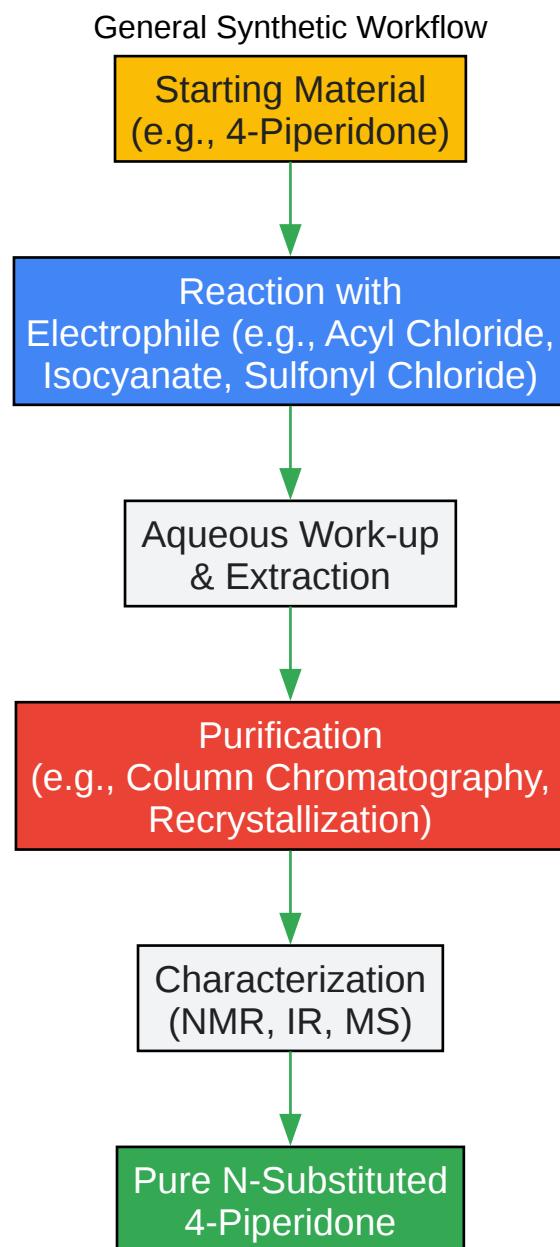
Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. This section provides detailed synthetic protocols for **4-oxopiperidine-1-carboxamide** and its key alternatives.

Synthesis of 4-Oxopiperidine-1-carboxamide

A general and reproducible method for the synthesis of 3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides involves the reaction of the corresponding N-unsubstituted 3,5-diyliidene-4-piperidine with an isocyanate in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF).^[6] While a specific protocol for the parent **4-oxopiperidine-1-carboxamide** is not detailed in the provided results, this general procedure for its derivatives suggests a potential synthetic route.

General Experimental Workflow for Synthesis of N-Substituted 4-Piperidones



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Caption: A generalized workflow for the synthesis of N-substituted 4-piperidones.

Synthesis of N-Acyl-4-piperidones (e.g., N-Benzoyl-4-piperidone)

A single-stage synthesis of methyl and ethyl N-benzoyl-4-piperidone-3-carboxylates can be achieved from benzamide and the appropriate alkyl acrylate.^{[7][8]} These esters can then be directly converted into N-benzoyl-4-piperidone.^{[7][8]}

Synthesis of N-Aryl-4-piperidones

A general and efficient two-step method for the synthesis of N-aryl-substituted 4-piperidones utilizes a modified Kuehne method.^[9] This process involves the reaction of the easily accessible N-methyl-N-benzyl-4-oxopiperidinium iodide with the desired aniline.^[9]

Synthesis of N-Alkyl-4-piperidones

N-alkyl-substituted 4-piperidones can be conveniently synthesized by the reaction of N-methyl-4-piperidone methiodide with a primary amine.^[9]

Biological Activity and Performance Comparison

While specific quantitative biological data for **4-oxopiperidine-1-carboxamide** is limited in the available literature, the biological activities of its derivatives and other N-substituted 4-piperidones provide valuable insights into the potential applications of this scaffold.

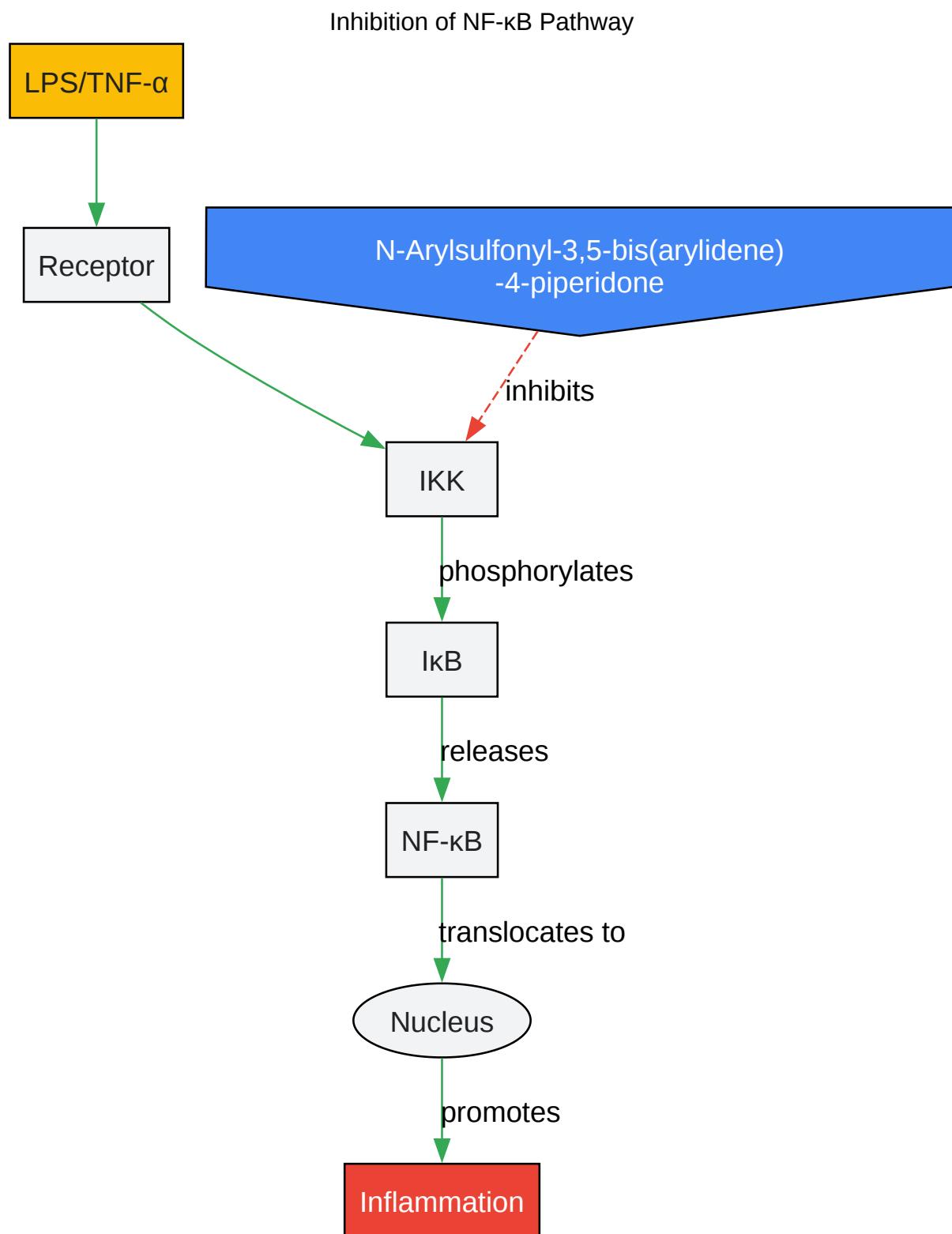
Derivatives of 4-oxopiperidine have shown a broad spectrum of biological activities, including:

- Anticancer Properties: 3,5-Bis(ylidene)-4-piperidone derivatives, which can be synthesized from 4-piperidone precursors, have demonstrated antiproliferative properties against various cancer cell lines.^[6]
- Anti-inflammatory Activity: N-arylsulfonyl-3,5-bis(ylidene)-4-piperidones have shown anti-inflammatory properties by inhibiting IL-6 and TNF- α .^[6]

- Antimicrobial and Antifungal Activity: Schiff's bases of piperidone derivatives have been investigated as microbial growth inhibitors.[\[10\]](#) Additionally, 4-aminopiperidine derivatives, synthesized from N-substituted 4-piperidone precursors, have shown promising antifungal activity.[\[11\]](#)
- Analgesic Activity: 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have exhibited significant analgesic activity.[\[12\]](#)

The choice of the N-substituent is critical in determining the specific biological activity and potency of the resulting compound. For instance, N-arylsulfonyl groups have been associated with anti-inflammatory and anticancer activities, while other substitutions can lead to analgesic or antimicrobial properties.

Signaling Pathway Example: Inhibition of NF- κ B



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Caption: Inhibition of the NF-κB signaling pathway by certain 4-piperidone derivatives.

Spectroscopic Characterization Data

The reproducibility of a synthesis is confirmed through the characterization of the final product using various spectroscopic techniques. Below is a summary of expected spectroscopic data for representative N-substituted 4-oxopiperidines.

Table of Spectroscopic Data:

| Compound | 1H NMR Data Highlights | 13C NMR Data Highlights | IR Data (cm-1) Highlights | Mass Spec (m/z) |
|--|--|---|--|---|
| Benzyl 4-oxopiperidine-1-carboxylate | Signals for the benzyl and piperidine protons. | Signals for the carbonyl, aromatic, and piperidine carbons. | Carbonyl (C=O) stretch. ^[4] | [M+H] ⁺ corresponding to C ₁₃ H ₁₅ NO ₃ . |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Signals for the tert-butyl and piperidine protons. | Signals for the carbonyl, tert-butyl, and piperidine carbons. | Carbonyl (C=O) stretch. ^[3] | [M+H] ⁺ corresponding to C ₁₀ H ₁₇ NO ₃ . |
| Ethyl 4-oxopiperidine-1-carboxylate | Signals for the ethyl and piperidine protons. | Signals for the carbonyl, ethyl, and piperidine carbons. | Carbonyl (C=O) stretch. ^[2] | [M+H] ⁺ corresponding to C ₈ H ₁₃ NO ₃ . |

Conclusion

4-Oxopiperidine-1-carboxamide and its N-substituted analogs represent a versatile class of compounds with significant potential in drug discovery. The choice of the N-substituent is a critical determinant of the physicochemical properties and biological activity of these molecules. This guide provides a comparative overview of the synthesis, properties, and potential applications of these scaffolds to aid researchers in making informed decisions for their experimental designs. The provided synthetic strategies offer reproducible methods for accessing a variety of N-substituted 4-piperidones, enabling the exploration of this important chemical space. Further research into the specific biological targets and mechanisms of action

of **4-oxopiperidine-1-carboxamide** itself is warranted to fully elucidate its therapeutic potential.

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